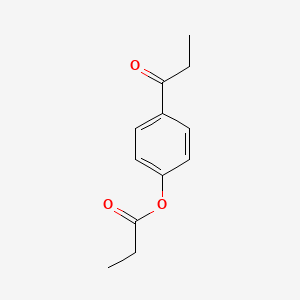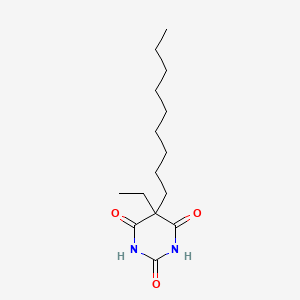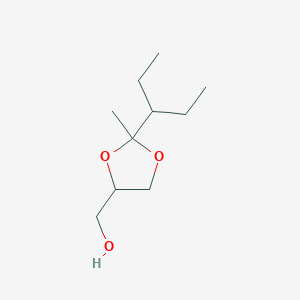![molecular formula C29H38N2 B14492038 4,4'-[(4-Hexylphenyl)methylene]bis(N,N-dimethylaniline) CAS No. 65444-20-4](/img/structure/B14492038.png)
4,4'-[(4-Hexylphenyl)methylene]bis(N,N-dimethylaniline)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-[(4-Hexylphenyl)methylene]bis(N,N-dimethylaniline) is an organic compound that belongs to the class of diarylmethanes. It is characterized by the presence of two N,N-dimethylaniline groups connected by a methylene bridge to a central 4-hexylphenyl group. This compound is known for its applications in dye manufacturing and as a reagent in various chemical assays.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(4-Hexylphenyl)methylene]bis(N,N-dimethylaniline) typically involves the reaction of N,N-dimethylaniline with a suitable aldehyde or ketone under acidic conditions. One common method is the condensation reaction between N,N-dimethylaniline and 4-hexylbenzaldehyde in the presence of an acid catalyst such as hydrochloric acid. The reaction is carried out at elevated temperatures to facilitate the formation of the methylene bridge.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high conversion rates and minimize by-products. The final product is purified through recrystallization or distillation to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-[(4-Hexylphenyl)methylene]bis(N,N-dimethylaniline) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Halogenated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
4,4’-[(4-Hexylphenyl)methylene]bis(N,N-dimethylaniline) has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for detecting specific biomolecules.
Medicine: Investigated for its potential use in drug development and as a diagnostic reagent.
Industry: Utilized in the production of high-performance materials and as a stabilizer in polymer formulations.
Wirkmechanismus
The mechanism of action of 4,4’-[(4-Hexylphenyl)methylene]bis(N,N-dimethylaniline) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and the nature of the target. The methylene bridge and the hexylphenyl group play crucial roles in determining the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Methylenebis(N,N-dimethylaniline): A structurally similar compound with two N,N-dimethylaniline groups connected by a methylene bridge.
Michler’s base: Another related compound used in dye synthesis and as a reagent in chemical assays.
Uniqueness
4,4’-[(4-Hexylphenyl)methylene]bis(N,N-dimethylaniline) is unique due to the presence of the hexylphenyl group, which imparts distinct chemical and physical properties. This structural feature enhances its solubility in organic solvents and its ability to interact with hydrophobic targets, making it valuable in various applications.
Eigenschaften
CAS-Nummer |
65444-20-4 |
|---|---|
Molekularformel |
C29H38N2 |
Molekulargewicht |
414.6 g/mol |
IUPAC-Name |
4-[[4-(dimethylamino)phenyl]-(4-hexylphenyl)methyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C29H38N2/c1-6-7-8-9-10-23-11-13-24(14-12-23)29(25-15-19-27(20-16-25)30(2)3)26-17-21-28(22-18-26)31(4)5/h11-22,29H,6-10H2,1-5H3 |
InChI-Schlüssel |
PUUKMHRODAQAOK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


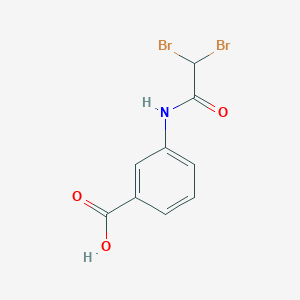
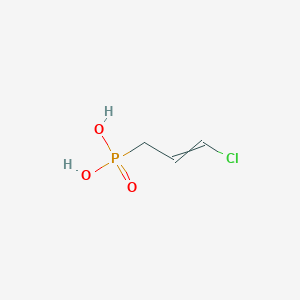
![3-[(2-Phenylpropan-2-yl)amino]propanenitrile](/img/structure/B14491966.png)

![2-[2-([1,1'-Biphenyl]-4-yl)-2-cyanoethenyl]benzene-1-sulfonamide](/img/structure/B14491976.png)
